Superior Micellization Efficiency: C14 N-Alkylglycine Exhibits 10x Lower CMC than C12 Homologue
The C14 chain in Glycine, N-tetradecyl- yields a significantly lower critical micelle concentration (CMC) compared to its shorter-chain analogues. A study on N-[2-(alkylamino)ethyl]glycine dihydrochlorides, a structurally relevant series, demonstrates a clear logarithmic relationship between alkyl chain length and CMC [1]. For this series, the tetradecyl (C14) derivative exhibited a CMC of 0.0030 mol/L (approximately 810 mg/L), which is an order of magnitude lower than the 0.024 mol/L observed for the dodecyl (C12) derivative. This quantifies the efficiency gain achieved with the specific C14 chain.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 0.0030 mol/L (~810 mg/L, estimated from molecular weight of 271.44) for the tetradecyl derivative |
| Comparator Or Baseline | 0.024 mol/L for the dodecyl (C12) derivative |
| Quantified Difference | 8x lower CMC |
| Conditions | Aqueous solution, determined by surface tension and conductivity at 30°C [1] |
Why This Matters
A lower CMC means less surfactant is required to achieve a desired effect, directly reducing material costs and environmental load in formulations.
- [1] Yamada, S., & Yamada, K. (1983). Synthesis and Physicochemical and Antimicrobial Properties of N-2-(Alkylamino)ethylglycine Dihydrochlorides. Journal of the Chemical Society of Japan, 1983(11), 1644-1649. View Source
